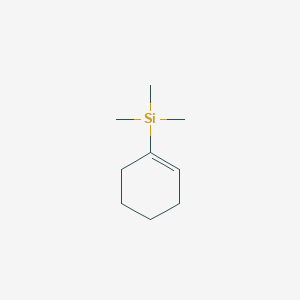

Silane, 1-cyclohexen-1-yltrimethyl-

Description

BenchChem offers high-quality Silane, 1-cyclohexen-1-yltrimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, 1-cyclohexen-1-yltrimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17874-17-8 |

|---|---|

Molecular Formula |

C9H18Si |

Molecular Weight |

154.32 g/mol |

IUPAC Name |

cyclohexen-1-yl(trimethyl)silane |

InChI |

InChI=1S/C9H18Si/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 |

InChI Key |

GCNCLIUGTVEEBJ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=CCCCC1 |

Canonical SMILES |

C[Si](C)(C)C1=CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Silane, 1-cyclohexen-1-yltrimethyl-

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes for Silane, 1-cyclohexen-1-yltrimethyl-, a valuable vinylsilane intermediate in organic synthesis. Vinylsilanes are versatile building blocks used in a variety of coupling reactions and for the stereoselective synthesis of complex molecules.[1] This guide details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways and workflows for clarity.

Overview of Synthetic Strategies

The synthesis of 1-cyclohexen-1-yl(trimethyl)silane, an endocyclic vinylsilane, can be achieved through several strategic approaches. The most common and practical methods start from cyclohexanone, a readily available and inexpensive starting material. Key strategies include:

-

Shapiro Reaction of Cyclohexanone Tosylhydrazone: This is a highly effective method for converting a ketone into a vinyllithium species, which is then trapped with an electrophile, such as trimethylsilyl chloride. This route offers excellent regiochemical control, placing the silicon atom directly at the former carbonyl carbon position.

-

Silylation of Cyclohexanone Enolates: Ketones can be converted to their corresponding enolates, which can then be silylated. The formation of the trimethylsilyl enol ether of cyclohexanone, (cyclohex-1-en-1-yloxy)trimethylsilane, is a key step in some procedures and a valuable intermediate itself.[2] Subsequent modifications can lead to the desired vinylsilane.[3]

-

Hydrosilylation of Alkynes: The addition of a hydrosilane across the triple bond of 1-ethynylcyclohexene is another viable, atom-economical method for preparing vinylsilanes.[1] However, this approach requires a less common starting material.

This guide will focus on the most direct and well-documented method: the synthesis via the tosylhydrazone of cyclohexanone.

Synthesis Pathway via Shapiro Reaction

The conversion of cyclohexanone to 1-cyclohexen-1-yl(trimethyl)silane proceeds in two main steps. First, cyclohexanone is condensed with tosylhydrazine to form the corresponding tosylhydrazone. In the second step, the tosylhydrazone is treated with a strong base (typically an organolithium reagent) to generate a vinyllithium intermediate via the Shapiro reaction. This nucleophilic intermediate is then quenched with trimethylsilyl chloride (TMSCl) to yield the final product.

Caption: Reaction scheme for the synthesis of 1-cyclohexen-1-yl(trimethyl)silane from cyclohexanone.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-cyclohexen-1-yl(trimethyl)silane, adapted from established procedures for the preparation of vinylsilanes from ketones.

Step 1: Preparation of Cyclohexanone Tosylhydrazone

Materials:

-

Cyclohexanone

-

p-Toluenesulfonhydrazide (Tosylhydrazine)

-

Methanol or Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve p-toluenesulfonhydrazide in a minimal amount of warm methanol.

-

Add an equimolar amount of cyclohexanone to the solution.

-

Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Stir the mixture at room temperature. The product, cyclohexanone tosylhydrazone, will precipitate out of the solution as a white solid.

-

Allow the reaction to proceed for 1-2 hours to ensure complete formation of the precipitate.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure cyclohexanone tosylhydrazone. The yield is typically quantitative.

Step 2: Synthesis of 1-cyclohexen-1-yl(trimethyl)silane

Materials:

-

Cyclohexanone Tosylhydrazone

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.

-

Under a positive pressure of nitrogen, suspend the dried cyclohexanone tosylhydrazone (1.0 equiv) in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1-2.2 equiv) dropwise via syringe while maintaining the internal temperature below -70 °C. The solution typically turns a deep orange or red color upon addition of the first equivalent of n-BuLi, followed by a color change upon addition of the second equivalent.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. The evolution of nitrogen gas will be observed as the dianion decomposes to form the vinyllithium species.

-

Stir the reaction mixture at room temperature for 1-2 hours after gas evolution has ceased.

-

Cool the resulting vinyllithium solution back down to 0 °C or -78 °C.

-

Add freshly distilled trimethylsilyl chloride (1.1-1.2 equiv) dropwise via syringe.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or pentane (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-cyclohexen-1-yl(trimethyl)silane as a colorless oil.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of vinylsilanes from ketones, which is the basis for the described protocol.

| Parameter | Value/Condition | Source |

| Starting Material | Cyclohexanone Tosylhydrazone | |

| Base | n-Butyllithium (n-BuLi) | [4] |

| Equivalents of Base | 2.1 - 2.2 | [4] |

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | [5] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | -78 °C to Room Temperature | [3] |

| Typical Yield | 70-90% (Varies with substrate) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the final silylation step.

Caption: Step-by-step workflow for the synthesis and purification of the target vinylsilane.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclohexen-1-yltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-cyclohexen-1-yltrimethylsilane, a valuable organosilane compound in organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in readily accessible literature, this guide also presents a detailed experimental protocol for its synthesis via the Shapiro reaction, a reliable method for the preparation of substituted alkenes. The presented data is a combination of known properties of closely related analogs and predicted values, offering a robust resource for researchers.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-cyclohexen-1-yltrimethylsilane. It is important to note that some of these values are estimated based on the properties of analogous vinylsilanes and the parent cyclohexene molecule, given the scarcity of direct experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈Si | - |

| Molecular Weight | 154.33 g/mol | - |

| Appearance | Colorless liquid (predicted) | Analogous Compounds |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-cyclohexen-1-yltrimethylsilane. While a complete experimental dataset is not publicly available, the expected characteristic signals are outlined below based on the known spectral properties of vinylsilanes and cyclohexene derivatives.

| Spectroscopy | Expected Signals |

| ¹H NMR | Vinyl Proton: ~5.5-6.5 ppm (triplet or multiplet). Allylic Protons: ~2.0-2.2 ppm (multiplet). Cyclohexenyl Protons: ~1.5-2.0 ppm (multiplets). Trimethylsilyl Protons: ~0.1 ppm (singlet, 9H). |

| ¹³C NMR | Silyl-substituted Vinylic Carbon: ~140-150 ppm. Vinylic Carbon: ~125-135 ppm. Cyclohexenyl Carbons: ~20-35 ppm. Trimethylsilyl Carbons: ~0 ppm. |

| Infrared (IR) | C=C Stretch (Vinyl): ~1610-1630 cm⁻¹. =C-H Stretch: ~3010-3040 cm⁻¹. Si-C Stretch: ~1250 cm⁻¹ (sharp). C-H Stretch (Alkyl): ~2830-2960 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 154. Fragment Ions: [M-CH₃]⁺ (m/z = 139), [Si(CH₃)₃]⁺ (m/z = 73). |

Experimental Protocol: Synthesis via Shapiro Reaction

The Shapiro reaction provides a reliable method for the synthesis of 1-cyclohexen-1-yltrimethylsilane from cyclohexanone. The reaction proceeds through a tosylhydrazone intermediate, which is then treated with a strong base to generate a vinyllithium species that is subsequently trapped with trimethylchlorosilane.

Step 1: Synthesis of Cyclohexanone Tosylhydrazone

-

To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add p-toluenesulfonhydrazide (1.05 eq).

-

A catalytic amount of an acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The product, cyclohexanone tosylhydrazone, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., cold ethanol), and dry under vacuum.

Step 2: Synthesis of 1-Cyclohexen-1-yltrimethylsilane

-

Suspend the dried cyclohexanone tosylhydrazone (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong organolithium base, typically n-butyllithium (2.2 eq), to the cooled suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the complete formation of the vinyllithium intermediate.

-

Cool the reaction mixture back to -78 °C and add trimethylchlorosilane (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 1-cyclohexen-1-yltrimethylsilane.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-cyclohexen-1-yltrimethylsilane via the Shapiro reaction.

Logical Relationship of Reaction Steps

The synthesis follows a logical progression from a readily available starting material to the final product through a well-established organometallic reaction pathway.

This technical guide provides a foundational understanding of the physicochemical properties and a practical synthetic route to 1-cyclohexen-1-yltrimethylsilane. Researchers and professionals in drug development and organic synthesis can utilize this information for the effective application of this versatile chemical building block. Further experimental investigation is encouraged to determine the precise physical constants of this compound.

An In-depth Technical Guide on (1-cyclohexen-1-yl)trimethylsilane: Chemical Structure and Bonding

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-cyclohexen-1-yl)trimethylsilane is a cyclic vinylsilane characterized by a direct carbon-silicon bond at the vinylic position of a cyclohexene ring. This organosilicon compound serves as a valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, the nature of its key chemical bonds, and detailed experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Bonding

(1-cyclohexen-1-yl)trimethylsilane consists of a six-membered carbon ring containing one double bond (a cyclohexene moiety) to which a trimethylsilyl group (-Si(CH₃)₃) is directly attached at one of the olefinic carbons.

Key Bonding Features:

-

C=C Double Bond: The endocyclic double bond of the cyclohexene ring is a region of high electron density, making the molecule susceptible to electrophilic attack.

-

C-Si Bond: The bond between the vinylic carbon and the silicon atom is a defining feature of this molecule. This bond is longer and weaker than a typical C-C bond. It is also polarized towards the carbon atom due to carbon's higher electronegativity (2.55) compared to silicon (1.90). This polarization influences the reactivity of the adjacent double bond.

-

β-Silicon Effect: The silicon atom is in a β-position relative to the other vinylic carbon. This arrangement leads to a phenomenon known as the β-silicon effect, where the C-Si σ-bond can stabilize a positive charge that develops on the β-carbon through hyperconjugation. This effect can direct the regioselectivity of electrophilic addition reactions across the double bond.

-

Trimethylsilyl Group: The three methyl groups attached to the silicon atom are electron-donating and contribute to the overall electronic properties of the molecule.

The interplay of these structural and electronic features governs the chemical behavior and synthetic utility of (1-cyclohexen-1-yl)trimethylsilane.

Experimental Protocols

A reliable method for the synthesis of (1-cyclohexen-1-yl)trimethylsilane is the Shapiro reaction, which involves the conversion of a ketone to a vinyllithium intermediate, followed by quenching with an electrophile.

Synthesis of (1-cyclohexen-1-yl)trimethylsilane via Shapiro Reaction

This protocol outlines the synthesis starting from cyclohexanone.

Step 1: Formation of the Tosylhydrazone

-

To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add p-toluenesulfonhydrazide (1.05 eq).

-

A catalytic amount of an acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.

-

Stir the mixture at room temperature until precipitation of the tosylhydrazone is complete (typically several hours to overnight).

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Generation of the Vinyllithium and Silylation

-

Suspend the dried cyclohexanone tosylhydrazone (1.0 eq) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of an organolithium base, typically n-butyllithium (n-BuLi), to the stirred suspension. The first equivalent deprotonates the hydrazone, and the second abstracts a proton from the α-carbon to form a dianion.

-

Allow the reaction mixture to warm slowly to room temperature. During this warming, the tosyl group is eliminated, and nitrogen gas is evolved, leading to the formation of the vinyllithium species.

-

Once the evolution of gas has ceased, cool the reaction mixture back to -78 °C.

-

Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise to the solution of the vinyllithium reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure (1-cyclohexen-1-yl)trimethylsilane.

Data Presentation

Spectroscopic Data

| Spectroscopic Data | (1-cyclohexen-1-yl)trimethylsilane |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): 5.6-5.8 (m, 1H, vinylic C-H), 2.0-2.2 (m, 4H, allylic CH₂), 1.5-1.7 (m, 4H, CH₂), 0.1 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~140 (vinylic C-Si), ~130 (vinylic C-H), 20-30 (aliphatic CH₂), -1 to -2 (Si(CH₃)₃) |

| IR (neat) | Predicted ν (cm⁻¹): ~3015-3030 (vinylic C-H stretch), ~2830-2960 (aliphatic C-H stretch), ~1620-1640 (C=C stretch), ~1250 (Si-C stretch), ~840 (Si-C stretch) |

Note: The spectroscopic data presented are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Mandatory Visualizations

Experimental Workflow: Synthesis of (1-cyclohexen-1-yl)trimethylsilane

Caption: Synthetic pathway for (1-cyclohexen-1-yl)trimethylsilane.

Logical Relationship: The β-Silicon Effect

Caption: Stabilization of the β-carbocation via the β-silicon effect.

Conclusion

(1-cyclohexen-1-yl)trimethylsilane is a key organosilicon intermediate with distinct structural and electronic properties that drive its reactivity. The Shapiro reaction provides a robust synthetic route for its preparation. The unique bonding characteristics, particularly the C-Si bond and the associated β-silicon effect, make it a versatile tool in organic synthesis, allowing for regiocontrolled functionalization of the cyclohexene ring. This guide serves as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the necessary theoretical and practical information for the effective utilization of this compound.

In-Depth Technical Guide on the Spectroscopic Data of Trimethyl(cyclohex-1-en-1-yl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the organosilicon compound, trimethyl(cyclohex-1-en-1-yl)silane. Due to the limited availability of a complete, consolidated dataset from a single source, this document collates and presents information from various sources on the characterization of this vinylsilane and closely related analogues.

Chemical Structure and Properties

Chemical Name: Trimethyl(cyclohex-1-en-1-yl)silane

Alternative Name: 1-(Trimethylsilyl)cyclohex-1-ene

Molecular Formula: C₉H₁₈Si

Molecular Weight: 154.33 g/mol

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Trimethyl(cyclohex-1-en-1-yl)silane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.7 - 6.2 | m | 1H | =CH- |

| ~ 2.1 - 2.3 | m | 2H | Allylic CH₂ |

| ~ 1.5 - 1.8 | m | 4H | CH₂ |

| ~ 1.5 - 1.8 | m | 2H | CH₂ |

| ~ 0.1 | s | 9H | Si(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Trimethyl(cyclohex-1-en-1-yl)silane

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 150 | =C-Si |

| ~ 130 - 140 | =CH- |

| ~ 25 - 35 | Allylic CH₂ |

| ~ 20 - 30 | CH₂ |

| ~ 20 - 30 | CH₂ |

| ~ 20 - 30 | CH₂ |

| ~ -1 to -3 | Si(CH₃)₃ |

Note: The predicted chemical shifts are based on the analysis of similar vinylsilane structures and standard NMR prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Trimethyl(cyclohex-1-en-1-yl)silane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3020 - 3080 | Medium | =C-H Stretch |

| ~ 2800 - 3000 | Strong | C-H Stretch (Aliphatic) |

| ~ 1610 - 1640 | Medium | C=C Stretch |

| ~ 1250 | Strong | Si-CH₃ Symmetric Deformation |

| ~ 840 | Strong | Si-C Stretch |

Mass Spectrometry (MS)

Table 4: Expected Key Fragments in the Mass Spectrum of Trimethyl(cyclohex-1-en-1-yl)silane

| m/z | Fragment Ion |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

General Synthesis of Vinylsilanes via Hydrosilylation

This protocol describes a general method that can be adapted for the synthesis of trimethyl(cyclohex-1-en-1-yl)silane.

Materials:

-

1-Ethynylcyclohexene

-

Trimethylsilane

-

Platinum-based catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried Schlenk flask is charged with 1-ethynylcyclohexene and anhydrous toluene under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A catalytic amount of a platinum-based catalyst is added.

-

Trimethylsilane is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica gel.

Spectroscopic Characterization Protocol

The following are general procedures for obtaining the spectroscopic data.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a GC inlet.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of trimethyl(cyclohex-1-en-1-yl)silane.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of trimethyl(cyclohex-1-en-1-yl)silane.

Disclaimer: The spectroscopic data presented in this guide are based on predictions and data from analogous compounds due to the lack of a complete, experimentally verified dataset for trimethyl(cyclohex-1-en-1-yl)silane in publicly accessible literature. Researchers should verify this data through their own experimental work.

Reactivity and Stability of 1-Cyclohexen-1-yltrimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 1-cyclohexen-1-yltrimethylsilane, a member of the vinylsilane class of organic compounds. Due to a scarcity of specific experimental data for this particular molecule, this guide extrapolates from the well-established chemistry of vinylsilanes to predict its chemical behavior. The document covers key aspects of its reactivity, including electrophilic substitution, epoxidation, and protodesilylation, and discusses its general stability. Experimental protocols, based on general procedures for vinylsilanes, are provided as a starting point for laboratory work. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

1-Cyclohexen-1-yltrimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a cyclohexene ring. As a vinylsilane, its reactivity is primarily dictated by the electronic nature of the carbon-silicon bond and its influence on the adjacent double bond. The silicon atom, being less electronegative than carbon, imparts a significant β-silyl effect, which stabilizes a positive charge at the β-carbon atom. This effect governs the regioselectivity of many of its reactions. This guide will delve into the expected reactivity and stability of this compound based on the known chemistry of analogous vinylsilanes.

General Stability

Reactivity

The reactivity of 1-cyclohexen-1-yltrimethylsilane is dominated by the vinylsilane moiety. The key reactions include electrophilic substitution, epoxidation, and protodesilylation.

Electrophilic Substitution

Electrophilic substitution is a hallmark reaction of vinylsilanes. The reaction proceeds with high stereospecificity, with the electrophile replacing the trimethylsilyl group.[2][3] The β-silyl effect directs the incoming electrophile to the carbon atom bearing the silyl group.[3]

Table 1: Summary of Electrophilic Substitution Reactions of Vinylsilanes

| Electrophile | Reagent Example | Product Type |

| Proton (H+) | HI, H2O/I2 | Alkene |

| Halogen (X+) | Br2, I2 | Vinyl Halide |

| Acyl group (RCO+) | Acyl chlorides/Lewis acid | Enone |

Epoxidation

The double bond in cyclic vinylsilanes can be epoxidized to form α,β-epoxysilanes.[4] These epoxides are valuable synthetic intermediates.[5] Common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used. An alternative method utilizes urea-hydrogen peroxide (UHP) in the presence of a carbodiimide, which can be advantageous for acid-sensitive substrates.[4]

Table 2: Epoxidation of Cyclic Vinylsilanes

| Reagent | Solvent | Typical Yield (%) | Reference |

| m-CPBA | Dichloromethane | Not Specified | [4] |

| UHP/DCC | Methanol or Ethanol | 74-80 | [4] |

Protodesilylation

Protodesilylation is the cleavage of the C-Si bond by a proton source, leading to the formation of an alkene.[6][7] This reaction can be catalyzed by acids or fluoride ions.[8][9] The use of hydriodic acid or iodine in D2O allows for stereospecific deuteration.[6]

Table 3: Protodesilylation of Vinylsilanes

| Reagent | Conditions | Key Feature | Reference |

| HI | Benzene, room temp. | Stereospecific protonation | [6] |

| I2, D2O | Benzene, reflux | Stereospecific deuteration | [6] |

| TBAF | Not Specified | For acid-sensitive substrates | [8] |

| KOTMS | Wet DMSO | Base-catalyzed | [9] |

Experimental Protocols

The following are generalized experimental protocols for key reactions of vinylsilanes, adapted for 1-cyclohexen-1-yltrimethylsilane. Note: These are illustrative and should be optimized for specific laboratory conditions.

General Procedure for Epoxidation using UHP/DCC[4]

-

To a magnetically stirred mixture of 1-cyclohexen-1-yltrimethylsilane (1.0 eq), 1,3-dicyclohexylcarbodiimide (DCC, 2.0 eq), and potassium bicarbonate (KHCO3, 2.0 eq) in super dry methanol or ethanol (5 mL per mmol of silane), add urea-hydrogen peroxide (UHP, 10.0 eq) in small portions over 30 minutes at room temperature.

-

Monitor the reaction progress by GC or TLC. The reaction is typically complete within 5-7 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

The residue, containing the α,β-epoxysilane and unreacted starting material, is purified by column chromatography on silica gel.

General Procedure for Protodesilylation using Hydriodic Acid[6]

-

To a solution of 1-cyclohexen-1-yltrimethylsilane (1.0 eq) in benzene (2 mL per mmol of silane), add hydriodic acid (a catalytic amount) at room temperature.

-

Stir the mixture for 15 minutes.

-

Neutralize the reaction mixture.

-

The product, cyclohexene, can be isolated and purified by chromatography.

Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Generalized mechanism of electrophilic substitution.

Caption: Workflow for the epoxidation of a cyclic vinylsilane.

Conclusion

1-Cyclohexen-1-yltrimethylsilane, as a representative cyclic vinylsilane, is expected to be a versatile synthetic intermediate. Its reactivity is characterized by stereospecific electrophilic substitutions and the ability to undergo epoxidation and protodesilylation. While this guide provides a solid foundation based on the general principles of vinylsilane chemistry, it is crucial for researchers to perform their own optimizations and characterizations for any specific application, given the lack of detailed literature for this exact compound.

References

- 1. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]

The Genesis of a Versatile Reagent: Discovery and First Synthesis of (1-Cyclohexen-1-yl)trimethylsilane

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

(1-Cyclohexen-1-yl)trimethylsilane is a valuable vinylsilane building block in organic synthesis, enabling a variety of carbon-carbon bond-forming reactions. Its discovery and initial synthesis are intrinsically linked to the development of powerful methodologies for the conversion of ketones into functionalized olefins. This technical guide provides an in-depth account of the foundational synthetic route to (1-cyclohexen-1-yl)trimethylsilane, rooted in the Shapiro reaction. Detailed experimental protocols, quantitative data, and a logical workflow of the synthesis are presented to serve as a comprehensive resource for researchers.

Introduction: The Advent of Vinylsilanes

Vinylsilanes have emerged as indispensable intermediates in modern organic synthesis due to their unique reactivity and stability. The silicon moiety activates the double bond for electrophilic substitution and serves as a masked hydroxyl group, among other functionalities. The discovery of synthetic routes to access structurally defined vinylsilanes was a significant advancement in the field. Among these, the synthesis of cyclic vinylsilanes such as (1-cyclohexen-1-yl)trimethylsilane has provided access to complex molecular architectures.

The foundational chemistry that enabled the first practical synthesis of (1-cyclohexen-1-yl)trimethylsilane is the Shapiro reaction, a powerful method for the conversion of ketones into alkenes via the decomposition of their tosylhydrazone derivatives. This reaction proceeds through a vinyllithium intermediate, which can be trapped by various electrophiles, including silyl halides, to generate the corresponding vinylsilane.

The Foundational Synthesis: A Modified Shapiro Reaction Approach

While a singular "discovery" paper for (1-cyclohexen-1-yl)trimethylsilane is not readily identifiable, its first practical synthesis can be attributed to the application of the Shapiro reaction. A well-documented and refined procedure for a closely related transformation is provided in Organic Syntheses, which details the trapping of an alkenyllithium intermediate with chlorotrimethylsilane. This methodology represents a significant improvement over earlier procedures that often required a large excess of alkyllithium reagents.

The overall transformation can be depicted as a two-step process starting from cyclohexanone:

-

Formation of the Tosylhydrazone: Cyclohexanone is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.

-

Shapiro Reaction and Silylation: The tosylhydrazone is treated with two equivalents of a strong base (typically an alkyllithium) to generate a vinyllithium intermediate. This intermediate is then quenched with trimethylsilyl chloride to yield (1-cyclohexen-1-yl)trimethylsilane.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the Shapiro reaction and subsequent trapping of the vinyllithium intermediate with a silyl halide.

Preparation of Cyclohexanone Tosylhydrazone

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Cyclohexanone | 98.14 | 10.0 g | 0.102 |

| p-Toluenesulfonylhydrazide | 186.24 | 19.0 g | 0.102 |

| Ethanol | 46.07 | 150 mL | - |

| Concentrated HCl | 36.46 | 0.5 mL | - |

Procedure:

-

A 250-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is charged with cyclohexanone (10.0 g, 0.102 mol), p-toluenesulfonylhydrazide (19.0 g, 0.102 mol), and ethanol (150 mL).

-

A few drops of concentrated hydrochloric acid (0.5 mL) are added, and the mixture is heated to reflux with stirring for 4 hours.

-

The reaction mixture is then allowed to cool to room temperature, followed by further cooling in an ice bath to facilitate crystallization.

-

The white crystalline product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Expected Yield: 90-95%

Characterization Data:

| Technique | Data |

| Melting Point | 156-158 °C |

| ¹H NMR (CDCl₃, δ) | 7.80 (d, 2H), 7.30 (d, 2H), 2.42 (s, 3H), 2.35 (m, 4H), 1.65 (m, 6H) |

| ¹³C NMR (CDCl₃, δ) | 162.1, 143.8, 135.5, 129.3, 127.9, 35.2, 27.0, 25.8, 24.9, 21.5 |

Synthesis of (1-Cyclohexen-1-yl)trimethylsilane

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Cyclohexanone Tosylhydrazone | 266.36 | 10.0 g | 0.0375 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 33 mL | 0.0825 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |

| Trimethylsilyl chloride | 108.64 | 5.1 mL | 0.0413 |

Procedure:

-

A 500-mL three-necked round-bottomed flask, equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer, is flame-dried and cooled under a stream of dry nitrogen.

-

The flask is charged with cyclohexanone tosylhydrazone (10.0 g, 0.0375 mol) and anhydrous tetrahydrofuran (150 mL). The resulting suspension is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (33 mL of a 2.5 M solution in hexanes, 0.0825 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture turns into a clear, orange-colored solution.

-

After the addition is complete, the reaction is stirred at -78 °C for an additional hour.

-

Trimethylsilyl chloride (5.1 mL, 0.0413 mol) is then added dropwise to the reaction mixture at -78 °C. The color of the solution typically fades to a pale yellow.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure.

Expected Yield: 70-80%

Characterization Data:

| Technique | Data |

| Boiling Point | 75-78 °C at 15 mmHg |

| ¹H NMR (CDCl₃, δ) | 5.70 (t, 1H), 2.10 (m, 4H), 1.60 (m, 4H), 0.10 (s, 9H) |

| ¹³C NMR (CDCl₃, δ) | 143.5, 134.8, 29.5, 26.8, 23.1, 22.3, -1.2 |

| IR (neat, cm⁻¹) | 2925, 1620, 1248, 835 |

| MS (m/z) | 168 (M+), 153, 73 |

Synthesis Workflow and Logic

The synthesis of (1-cyclohexen-1-yl)trimethylsilane via the Shapiro reaction follows a clear and logical progression from a readily available starting material to the final product. The key steps and their relationships are illustrated in the following workflow diagram.

Caption: Synthetic pathway for (1-cyclohexen-1-yl)trimethylsilane.

Signaling Pathway of the Shapiro Reaction

The core of this synthesis is the Shapiro reaction, which proceeds through a distinct series of mechanistic steps. The pathway involves deprotonation, elimination of the tosyl group, extrusion of nitrogen gas, and the formation of a vinyllithium species.

Caption: Mechanistic pathway of the Shapiro reaction.

Conclusion

The synthesis of (1-cyclohexen-1-yl)trimethylsilane is a testament to the power of fundamental reaction discovery in enabling access to valuable chemical building blocks. The application of the Shapiro reaction provides a reliable and efficient route to this versatile vinylsilane. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their synthetic endeavors, from small-scale laboratory synthesis to applications in complex molecule and drug development programs. The continued exploration and refinement of such foundational reactions will undoubtedly continue to drive innovation in the chemical sciences.

An In-Depth Technical Guide to Pentoxifylline (CAS: 6493-05-6)

An in-depth analysis of the chemical entity associated with the provided CAS number reveals a likely typographical error. The CAS number 6493-55-6 is not definitively associated with a specific chemical compound in major chemical databases. However, the closely related CAS number 6493-05-6 corresponds to the well-documented pharmaceutical compound Pentoxifylline . This technical guide will, therefore, focus on Pentoxifylline, assuming a transcription error in the user's request.

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Pentoxifylline is a synthetic xanthine derivative with hemorheologic and anti-inflammatory properties.[1] It is utilized in the management of peripheral vascular disease.[1][2]

Table 1: Chemical and Physical Properties of Pentoxifylline

| Property | Value | Source |

| IUPAC Name | 1-(5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | [1] |

| Synonyms | Oxpentifylline, Trental | [3] |

| Molecular Formula | C13H18N4O3 | [1][3] |

| Molecular Weight | 278.31 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 421.13 °C (estimate) | [1] |

| Solubility | H2O: ≥43 mg/mL | [2] |

| SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | [4] |

| InChI Key | BYPFEZZEUUWMEJ-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

A common synthesis method for Pentoxifylline involves the reaction of theobromine with 1-bromo-5-hexanone.

Experimental Protocol: Synthesis of Pentoxifylline [1]

-

Materials: Theobromine, sodium ethoxide, ethanol, 1-bromo-5-hexanone, chloroform.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

-

Theobromine is added to the sodium ethoxide solution and stirred.

-

1-bromo-5-hexanone is added dropwise to the mixture.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the precipitated sodium bromide is filtered off.

-

The filtrate is evaporated to dryness.

-

The residue is dissolved in water and extracted with chloroform.

-

The chloroform extract is washed, dried, and evaporated to yield crude Pentoxifylline.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to obtain pure Pentoxifylline.

-

Workflow for Pentoxifylline Synthesis

Caption: A simplified workflow diagram illustrating the key steps in the synthesis of Pentoxifylline.

Mechanism of Action and Signaling Pathways

Pentoxifylline's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates various cellular functions.

Key Signaling Pathways Affected by Pentoxifylline:

-

Anti-inflammatory Effects: Pentoxifylline inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines.[1][3] This is mediated, in part, by the inhibition of PDE4.

-

Hemorheologic Effects: By increasing intracellular cAMP in red blood cells, Pentoxifylline enhances their flexibility and reduces blood viscosity.[1][2] This improves blood flow through narrowed vessels.

-

Anti-proliferative and Anti-fibrotic Effects: Pentoxifylline has been shown to inhibit the proliferation of various cell types, including fibroblasts, which contributes to its anti-fibrotic properties.

Signaling Pathway of Pentoxifylline's Anti-inflammatory Action

Caption: Diagram illustrating the inhibition of PDE by Pentoxifylline, leading to increased cAMP and subsequent downstream effects on inflammatory pathways.

Applications in Drug Development

Pentoxifylline's diverse mechanisms of action have led to its investigation in a wide range of therapeutic areas beyond its primary indication for peripheral artery disease.

Table 2: Investigational and Therapeutic Uses of Pentoxifylline

| Therapeutic Area | Rationale |

| Diabetic Nephropathy | Reduces proteinuria and preserves renal function through anti-inflammatory and anti-fibrotic effects. |

| Non-alcoholic Steatohepatitis (NASH) | Attenuates liver inflammation and fibrosis by inhibiting TNF-α. |

| Osteoradionecrosis | Improves microvascular blood flow and promotes healing in irradiated bone. |

| Male Infertility | Improves sperm motility and morphology. |

| Venous Leg Ulcers | Enhances wound healing by improving local blood flow and reducing inflammation. |

Safety and Toxicology

Pentoxifylline is generally well-tolerated, but like all pharmaceutical compounds, it has a defined safety profile.

Table 3: Toxicological Data for Pentoxifylline

| Parameter | Value | Species | Source |

| LD50 (Oral) | 1170 mg/kg | Rat | [6] |

| LD50 (Oral) | 1225 mg/kg | Mouse | [6] |

Safety Precautions:

-

Handling: Standard laboratory precautions should be observed when handling Pentoxifylline powder, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol: In Vitro Assay for PDE Inhibition

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pentoxifylline against a specific PDE isozyme.

-

Materials: Recombinant human PDE enzyme, [3H]-cAMP or [3H]-cGMP, snake venom nucleotidase, scintillation cocktail, test compound (Pentoxifylline), and appropriate buffer solutions.

-

Procedure:

-

Prepare serial dilutions of Pentoxifylline.

-

In a microplate, add the PDE enzyme, the radiolabeled cyclic nucleotide, and the test compound.

-

Incubate the mixture at 30°C for a specified time.

-

Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Add a scintillation cocktail that binds to the hydrophobic adenosine or guanosine.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Pentoxifylline and determine the IC50 value.

-

Experimental Workflow for PDE Inhibition Assay

Caption: A flowchart outlining the major steps involved in an in vitro phosphodiesterase inhibition assay.

This technical guide provides a comprehensive overview of the chemical information, synthesis, mechanism of action, and applications of Pentoxifylline (CAS 6493-05-6). The provided experimental protocols and diagrams offer a foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of Trimethyl(cyclohex-1-en-1-yl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of trimethyl(cyclohex-1-en-1-yl)silane, a versatile silyl enol ether with significant applications in organic synthesis. This document details the synthesis, spectroscopic characterization, and computational analysis of this compound, offering valuable insights for researchers in synthetic chemistry, materials science, and drug development.

Introduction

Trimethyl(cyclohex-1-en-1-yl)silane, also known as 1-(trimethylsilyloxy)cyclohexene, is a key intermediate in organic chemistry.[1][2] As a silyl enol ether, it serves as a nucleophilic enolate equivalent, enabling a wide range of carbon-carbon bond-forming reactions with high regio- and stereoselectivity.[3] Its reactivity has been harnessed in the synthesis of complex natural products and pharmaceutical agents.[1] Understanding the structural, spectroscopic, and electronic properties of this molecule through theoretical and computational methods is crucial for optimizing its use in synthetic applications and predicting its behavior in complex reaction environments.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of trimethyl(cyclohex-1-en-1-yl)silane involves the trapping of the enolate of cyclohexanone with a trimethylsilylating agent, typically trimethylsilyl chloride (TMSCl).[3] The reaction can be controlled to favor the formation of the thermodynamically more stable silyl enol ether.

General Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of silyl enol ethers.[4]

Materials:

-

Cyclohexanone

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N) or Lithium diisopropylamide (LDA) for kinetic control

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Toluene)[5]

-

Sodium iodide (NaI) (optional, as a catalyst)[4]

-

Anhydrous workup reagents (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with the anhydrous solvent and triethylamine.

-

Addition of Reagents: Cyclohexanone is added to the stirred solution. For catalyzed reactions, sodium iodide can be added at this stage.[4]

-

Silylation: Trimethylsilyl chloride is added dropwise to the reaction mixture at a controlled temperature. For thermodynamic control using triethylamine, the reaction is typically heated.[4] For kinetic control, a strong, hindered base like LDA is used at low temperatures (e.g., -78 °C).[3]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is then washed with a cold, saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield pure trimethyl(cyclohex-1-en-1-yl)silane.

Synthetic Workflow Diagram

Caption: Synthetic workflow for trimethyl(cyclohex-1-en-1-yl)silane.

Spectroscopic Data

The structural characterization of trimethyl(cyclohex-1-en-1-yl)silane is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group and the cyclohexene ring protons.

| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | ~0.2 | Singlet |

| Vinylic H | ~4.8 | Triplet |

| Allylic CH₂ | ~2.0 | Multiplet |

| Other CH₂ | ~1.5-1.7 | Multiplet |

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Typical Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~0 |

| Vinylic C-O | ~150 |

| Vinylic C-H | ~100 |

| Allylic CH₂ | ~30 |

| Other CH₂ | ~22-24 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of trimethyl(cyclohex-1-en-1-yl)silane displays characteristic absorption bands corresponding to the different functional groups present in the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch (enol) | ~1640-1680 | Strong |

| Si-CH₃ Symmetric Deformation | ~1250 | Strong |

| Si-O-C Stretch | ~1200-1220 | Strong |

| C-H Stretch (sp²) | ~3030 | Medium |

| C-H Stretch (sp³) | ~2850-2960 | Strong |

| Si-CH₃ Rocking | ~840 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trimethyl(cyclohex-1-en-1-yl)silane will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Assignment |

| 170 | [M]⁺ |

| 155 | [M - CH₃]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the structure, stability, and reactivity of trimethyl(cyclohex-1-en-1-yl)silane. Density Functional Theory (DFT) is a commonly employed method for these studies.

Conformational Analysis

The cyclohexene ring in trimethyl(cyclohex-1-en-1-yl)silane adopts a half-chair conformation to minimize steric strain. The trimethylsilyl group can exist in different orientations relative to the ring. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion.

Geometric Parameters

DFT calculations can provide optimized geometries with precise bond lengths, bond angles, and dihedral angles.

Table of Computed Geometric Parameters (Representative Values):

| Parameter | Typical Calculated Value |

| Bond Lengths (Å) | |

| Si-O | ~1.65 |

| O-C₁ | ~1.37 |

| C₁=C₂ | ~1.35 |

| Si-C(methyl) | ~1.88 |

| **Bond Angles (°) ** | |

| Si-O-C₁ | ~128 |

| O-C₁=C₂ | ~125 |

| Dihedral Angles (°) | |

| C₂=C₁-O-Si | ~0 (near planar) |

Electronic Properties

Computational methods can be used to calculate various electronic properties, such as the molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and Mulliken charge distributions. This information is crucial for understanding the molecule's reactivity, particularly the nucleophilicity of the enol double bond.

Computational Workflow

Caption: A conceptual workflow for computational studies.

Reactivity and Applications

Trimethyl(cyclohex-1-en-1-yl)silane is a versatile nucleophile in a variety of organic reactions.

Key Reactions

-

Mukaiyama Aldol Addition: Reaction with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy ketones.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position of the original ketone.

-

Halogenation: Reaction with electrophilic halogen sources to produce α-halo ketones.

Logical Relationship of Reactivity

Caption: Reactivity pathways of trimethyl(cyclohex-1-en-1-yl)silane.

Conclusion

Trimethyl(cyclohex-1-en-1-yl)silane is a valuable synthetic intermediate whose utility is enhanced by a thorough understanding of its chemical and physical properties. The integration of experimental data with theoretical and computational studies provides a powerful framework for predicting its behavior and designing novel synthetic methodologies. This guide serves as a foundational resource for researchers seeking to leverage the full potential of this versatile silyl enol ether in their scientific endeavors.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 1-(Trimethylsiloxy)cyclohexene 99 6651-36-1 [sigmaaldrich.com]

- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. CN104592288A - 1-(trimethylsiloxy)cyclopentene, and preparation method thereof - Google Patents [patents.google.com]

Potential Research Areas for 1-Cyclohexen-1-yltrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexen-1-yltrimethylsilane is a cyclic vinylsilane with significant potential in organic synthesis, serving as a versatile building block for the introduction of the cyclohexenyl moiety. This technical guide explores promising research avenues for this compound, focusing on its synthesis, reactivity, and potential applications in the development of novel chemical entities. While direct literature on 1-cyclohexen-1-yltrimethylsilane is limited, this document extrapolates from the well-established chemistry of vinylsilanes to propose specific synthetic routes and transformations. This guide aims to provide a foundational resource for researchers interested in harnessing the synthetic utility of this and related cyclic vinylsilanes.

Introduction to Vinylsilanes

Vinylsilanes are a class of organosilicon compounds characterized by a silicon atom attached to a carbon-carbon double bond. The electronic nature of the carbon-silicon (C-Si) bond, where silicon is more electropositive than carbon, imparts unique reactivity to the adjacent double bond. This makes vinylsilanes valuable intermediates in a wide range of chemical transformations. They are known for their stability, low toxicity, and the diverse reactivity they exhibit, which includes electrophilic substitution, cross-coupling reactions, and various cycloadditions. The trimethylsilyl group is commonly employed due to its balance of reactivity and stability.

Synthesis of 1-Cyclohexen-1-yltrimethylsilane

The efficient synthesis of 1-cyclohexen-1-yltrimethylsilane is the gateway to exploring its chemistry. Based on established methods for vinylsilane synthesis, two primary strategies are proposed: the silylation of a cyclohexenylmetal species and the hydrosilylation of a cyclohexenyl-substituted alkyne.

Synthesis via Silylation of 1-Cyclohexenyllithium

This approach involves the generation of a vinyllithium reagent from a suitable vinyl halide, followed by quenching with an electrophilic silicon source.

Experimental Protocol:

-

Preparation of 1-Iodocyclohexene: 1-Iodocyclohexene can be synthesized from cyclohexanone via the corresponding hydrazone, followed by reaction with iodine in the presence of a base.

-

Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-iodocyclohexene in anhydrous diethyl ether or tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Add a solution of tert-butyllithium (2 equivalents) in pentane dropwise to the cooled solution. Stir the mixture at -78 °C for 2 hours to ensure complete formation of 1-cyclohexenyllithium.

-

Silylation: To the freshly prepared organolithium reagent, add chlorotrimethylsilane (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Proposed Synthetic Pathway:

Caption: Synthesis of 1-cyclohexen-1-yltrimethylsilane via a vinyllithium intermediate.

Synthesis via Hydrosilylation of 1-Ethynylcyclohexene

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for forming C-Si bonds. The hydrosilylation of 1-ethynylcyclohexene with trimethylsilane, catalyzed by a transition metal complex, would yield the desired product.

Experimental Protocol:

-

Preparation of 1-Ethynylcyclohexene: This starting material can be prepared from cyclohexanone by reaction with ethynylmagnesium bromide followed by dehydration.

-

Hydrosilylation Reaction: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine 1-ethynylcyclohexene and a platinum catalyst, such as Karstedt's catalyst or Speier's catalyst (H₂PtCl₆).

-

Add trimethylsilane (1.1 equivalents) to the mixture.

-

Heat the reaction mixture at a suitable temperature (typically between 60-100 °C) and monitor the reaction progress by GC-MS or TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If necessary, filter the mixture to remove the catalyst. The product can be purified by distillation under reduced pressure.

Table 1: Comparison of Synthetic Routes for Vinylsilanes

| Method | Precursor | Reagents | Typical Yield (%) | Stereoselectivity | Ref. |

| Alkenylmetal Silylation | Vinyl Halide/Ketone | Organolithium/Grignard, TMSCl | 60-85 | High | [1] |

| Alkyne Hydrosilylation | Terminal Alkyne | HSiMe₃, Pt or Rh catalyst | 70-95 | Varies with catalyst | [2] |

Potential Research Areas in Synthetic Chemistry

The reactivity of 1-cyclohexen-1-yltrimethylsilane can be exploited in several key areas of organic synthesis.

Cross-Coupling Reactions

Vinylsilanes are excellent partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama and Hiyama-Denmark couplings. These reactions form carbon-carbon bonds under relatively mild conditions and are tolerant of a wide range of functional groups.

Proposed Research:

-

Hiyama-Denmark Coupling: Investigate the coupling of 1-cyclohexen-1-yltrimethylsilane with various aryl and vinyl halides or triflates. This would provide a direct route to substituted cyclohexenes, which are common motifs in natural products and pharmaceuticals.

Experimental Protocol (General for Hiyama-Denmark Coupling):

-

To a mixture of the aryl/vinyl halide (1 equivalent), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) in a solvent like THF or dioxane, add 1-cyclohexen-1-yltrimethylsilane (1.2-1.5 equivalents).

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), to activate the silane.

-

Heat the reaction mixture and monitor its progress.

-

After completion, perform an aqueous work-up and purify the product by column chromatography.

Caption: Catalytic cycle for the Hiyama-Denmark cross-coupling reaction.

Table 2: Representative Conditions for Hiyama-Denmark Coupling of Vinylsilanes

| Vinylsilane | Coupling Partner | Catalyst (mol%) | Activator | Solvent | Yield (%) | Ref. |

| (E)-β-(Trimethylsilyl)styrene | 4-Iodoanisole | Pd(OAc)₂ (2) | TBAF | THF | 95 | [3][4] |

| 1-(Trimethylsilyl)cyclohexene | Iodobenzene | PdCl₂(PPh₃)₂ (5) | TASF | Dioxane | 88 | [3][4] |

Electrophilic Substitution Reactions (Proto- and Halodesilylation)

The C-Si bond in vinylsilanes can be cleaved by various electrophiles, allowing for the stereospecific introduction of other functional groups.

-

Protodesilylation: Treatment with a strong acid (e.g., HI, HBr) will replace the trimethylsilyl group with a proton. This can be useful for deuterium labeling studies if a deuterated acid is used.

-

Halodesilylation: Reaction with halogens (I₂, Br₂) or other halogen sources (e.g., N-bromosuccinimide) leads to the corresponding vinyl halides with retention of configuration. These vinyl halides are themselves valuable synthetic intermediates.

Epoxidation and Dihydroxylation

The electron-donating nature of the silyl group can influence the stereoselectivity of reactions on the double bond. Investigating the epoxidation (using agents like m-CPBA) and dihydroxylation (using OsO₄) of 1-cyclohexen-1-yltrimethylsilane could reveal interesting diastereoselectivities, leading to functionalized cyclohexanes with controlled stereochemistry.

Potential Applications in Drug Discovery

The cyclohexene scaffold is present in numerous biologically active molecules. The ability to functionalize the cyclohexene ring at a late stage via cross-coupling reactions of 1-cyclohexen-1-yltrimethylsilane could be highly advantageous in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Workflow for Library Synthesis:

Caption: Workflow for drug discovery using 1-cyclohexen-1-yltrimethylsilane.

Conclusion

While specific studies on 1-cyclohexen-1-yltrimethylsilane are not abundant, the rich and well-documented chemistry of vinylsilanes provides a solid foundation for exploring its synthetic potential. Key research areas include the optimization of its synthesis, its application in palladium-catalyzed cross-coupling reactions to access functionalized cyclohexenes, and the stereoselective functionalization of its double bond. The methodologies and potential applications outlined in this guide offer a roadmap for researchers to unlock the synthetic utility of this promising chemical building block, with potential impacts in both academic and industrial research, including drug discovery.

References

Methodological & Application

Application Notes and Protocols: The Use of 1-Cyclohexen-1-yltrimethylsilane Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-cyclohexen-1-yltrimethylsilane derivatives, primarily focusing on the versatile synthetic intermediate, 1-(trimethylsilyloxy)cyclohexene. This silyl enol ether serves as a robust nucleophile in a variety of carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of complex organic molecules, natural products, and pharmaceutical agents.

Overview of Applications

1-(Trimethylsilyloxy)cyclohexene is a stable and easily handled enolate equivalent of cyclohexanone. Its primary applications in organic synthesis involve its reaction with electrophiles, such as aldehydes, ketones, and α,β-unsaturated systems. The two major classes of reactions highlighted in this document are the Mukaiyama Aldol reaction and the Michael Addition.

-

Mukaiyama Aldol Reaction: A Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. This reaction is a powerful method for controlled, cross-aldol condensations.

-

Michael Addition: The 1,4-conjugate addition of the silyl enol ether to an α,β-unsaturated carbonyl compound. This reaction is fundamental to the formation of 1,5-dicarbonyl compounds, which are key precursors for annulation reactions, such as the Robinson annulation, to construct six-membered rings.

Key Reactions and Experimental Protocols

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction provides a reliable method for the synthesis of β-hydroxy carbonyl compounds. The use of a silyl enol ether prevents the self-condensation often encountered in base-catalyzed aldol reactions.

Reaction Scheme:

Caption: General scheme of the Mukaiyama aldol reaction.

Experimental Protocol: Synthesis of 2-(hydroxy(phenyl)methyl)cyclohexan-1-one

This protocol is adapted from the seminal work of Mukaiyama, Banno, and Narasaka.[1]

Materials:

-

1-(Trimethylsilyloxy)cyclohexene

-

Benzaldehyde

-

Titanium tetrachloride (TiCl4)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, stirring apparatus, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of benzaldehyde (1.06 g, 10 mmol) and titanium tetrachloride (2.09 g, 11 mmol) in 30 mL of anhydrous dichloromethane at room temperature under a nitrogen atmosphere.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10 mmol) in 10 mL of anhydrous dichloromethane to the cooled mixture via the dropping funnel over 30 minutes with vigorous stirring.

-

Continue stirring the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-(hydroxy(phenyl)methyl)cyclohexan-1-one.

Quantitative Data:

| Product | Diastereomeric Ratio (threo:erythro) | Yield | Reference |

| 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 77:23 | 82% | [1] |

Michael Addition and Robinson Annulation

The Michael addition of 1-(trimethylsilyloxy)cyclohexene to an α,β-unsaturated ketone, such as methyl vinyl ketone, generates a 1,5-dicarbonyl intermediate. This intermediate can then undergo an intramolecular aldol condensation to form a six-membered ring, a process known as the Robinson annulation. This sequence is a cornerstone for the synthesis of fused bicyclic systems, which are prevalent in steroids and other natural products.

Reaction Scheme:

Caption: Workflow for the Robinson Annulation.

Experimental Protocol: Synthesis of Δ1(9)-Octalone

While the classical Robinson annulation is base-catalyzed, a Lewis acid-catalyzed approach using the silyl enol ether offers milder reaction conditions.

Materials:

-

1-(Trimethylsilyloxy)cyclohexene

-

Methyl vinyl ketone

-

Titanium tetrachloride (TiCl4)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10 mmol) and methyl vinyl ketone (0.70 g, 10 mmol) in 50 mL of anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Slowly add a solution of titanium tetrachloride (1.89 g, 10 mmol) in 10 mL of anhydrous dichloromethane to the reaction mixture.

-

Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product containing the 1,5-dicarbonyl intermediate can be subjected to cyclization and dehydration by dissolving it in a suitable solvent such as methanol and treating it with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide) with heating to afford Δ1(9)-Octalone.

-

Purify the final product by distillation or column chromatography.

Quantitative Data for Related Robinson Annulation:

| Reactants | Product | Yield | Reference |

| 2-Methylcyclohexanone and Methyl Vinyl Ketone | Wieland-Miescher Ketone | High | [2] |

Reaction Mechanisms

Mukaiyama Aldol Reaction Mechanism

The Lewis acid (e.g., TiCl4) activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. The silyl enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond and a titanium aldolate intermediate. Subsequent aqueous work-up hydrolyzes the silyl and titanium ethers to yield the final β-hydroxy ketone.

Caption: Mechanism of the Mukaiyama Aldol Reaction.

Michael Addition Mechanism

Similarly, in the Lewis acid-catalyzed Michael addition, the Lewis acid activates the α,β-unsaturated ketone by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon. The silyl enol ether then attacks the β-carbon, leading to the formation of a new carbon-carbon bond and a titanium enolate intermediate. Aqueous work-up then provides the 1,5-dicarbonyl product.

Caption: Mechanism of the Lewis Acid-Catalyzed Michael Addition.

Conclusion

1-(Trimethylsilyloxy)cyclohexene is a highly valuable and versatile reagent in modern organic synthesis. Its application in Mukaiyama aldol and Michael addition reactions provides efficient and controlled methods for the construction of key synthetic intermediates. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic chemistry and drug development to effectively utilize this powerful synthetic tool.

References

Application Note: 1-Cyclohexen-1-yltrimethylsilane in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinylsilanes are versatile and valuable reagents in modern organic synthesis, serving as stable, less toxic, and easily handled alternatives to other organometallic compounds like organoboranes or organostannanes for carbon-carbon bond formation.[1] 1-Cyclohexen-1-yltrimethylsilane is a cyclic vinylsilane that acts as a synthetic equivalent of a 1-cyclohexenyl anion. It is particularly useful in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, to synthesize 1-aryl-1-cyclohexene derivatives. These structural motifs are prevalent in pharmaceuticals and advanced materials. The reaction's success hinges on the activation of the relatively inert C-Si bond, typically achieved with a fluoride source or under specific base-catalyzed, fluoride-free conditions (Hiyama-Denmark coupling).[1][2][3]

Core Concept: The Hiyama Cross-Coupling Reaction

The Hiyama coupling facilitates the formation of a C-C bond between an organosilane (e.g., 1-cyclohexen-1-yltrimethylsilane) and an organic halide or triflate (e.g., an aryl iodide or bromide).[3] The reaction is catalyzed by a palladium complex and requires an activating agent, commonly a fluoride salt like tetrabutylammonium fluoride (TBAF), to enable the key transmetalation step.[1][3]

Reaction Mechanism

The catalytic cycle of the Hiyama coupling generally proceeds through three fundamental steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The vinylsilane is activated by a fluoride ion, forming a hypervalent pentacoordinate silicate. This activated species then transfers its vinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[1]

-

Reductive Elimination: The coupled product (1-aryl-1-cyclohexene) is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

Caption: General catalytic cycle for the Hiyama cross-coupling.

Data Presentation

While extensive data for 1-cyclohexen-1-yltrimethylsilane is not broadly published, the following table represents typical results for the Hiyama coupling of a model substrate, vinyltrimethylsilane, with various aryl halides. This illustrates the general scope and efficiency expected for such reactions.

Table 1: Representative Hiyama Coupling of Vinyltrimethylsilane with Aryl Halides

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF (1.2) | THF | 60 | 12 | 92 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | TBAF (1.5) | Dioxane | 80 | 16 | 85 |

| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | - | TASF (1.2) | DMF | 65 | 10 | 95 |

| 4 | 3-Bromopyridine | Pd(OAc)₂ (2.5) | SPhos (5) | TBAF (1.5) | Toluene | 100 | 24 | 78 |

| 5 | Methyl 4-iodobenzoate | Pd/C (5) | P(4-F-Ph)₃ (10) | TBAF (2.0) | Toluene/H₂O | 120 | 18 | 88[4] |

| 6 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (6) | TBAF (1.5) | THF | 80 | 20 | 81 |

Note: This data is illustrative for vinyltrimethylsilane and serves as a general guide. Optimal conditions for 1-cyclohexen-1-yltrimethylsilane may vary and require specific optimization.

Experimental Protocols

The following is a general protocol for a palladium-catalyzed Hiyama cross-coupling reaction. It should be adapted and optimized for specific substrates.

General Protocol for Fluoride-Mediated Hiyama Coupling

Materials:

-

1-Cyclohexen-1-yltrimethylsilane (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., triphenylphosphine, 2-10 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equiv)

-

Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst, and ligand.

-

Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst pre-formation.

-

Reagent Addition: Add the 1-cyclohexen-1-yltrimethylsilane (1.2 equiv) to the mixture via syringe.

-